molecular formula C13H16INO2 B1393997 Benzyl 4-iodopiperidine-1-carboxylate CAS No. 885275-00-3

Benzyl 4-iodopiperidine-1-carboxylate

Cat. No. B1393997
M. Wt: 345.18 g/mol
InChI Key: MSRXUEGQXJQJJX-UHFFFAOYSA-N
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Description

Benzyl 4-iodopiperidine-1-carboxylate is a chemical compound that plays an essential role in various research and industrial applications. It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .


Physical And Chemical Properties Analysis

Benzyl 4-iodopiperidine-1-carboxylate has a molecular weight of 345.18 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 29.5 Ų, a heavy atom count of 17, and a complexity of 246 . It has a computed XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity .

Scientific Research Applications

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research has highlighted the development of biocompatible, degradable materials from modified natural polymers. Specifically, a class of materials derived from hyaluronan esterification, such as ethyl and benzyl hyaluronan esters, shows promise in various clinical applications due to their diverse biological properties. The chemical modification of hyaluronan through partial or total esterification of its carboxyl groups results in materials with distinct physico-chemical properties, influencing factors like hydration degree and polymer stability. Moreover, the type and extent of hyaluronan esterification significantly impact these materials' biological properties, potentially either promoting or inhibiting cell adhesion (Campoccia et al., 1998).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are versatile biorenewable chemicals used as precursors for various industrial compounds. However, they can inhibit microbial fermentation at concentrations lower than desired yields. Notably, carboxylic acids like hexanoic, octanoic, decanoic, and lauric acids impact the cell membrane and internal pH of microbes such as E. coli and S. cerevisiae, reducing their robustness. Identifying metabolic engineering strategies to enhance microbial tolerance to carboxylic acids is crucial for improving industrial performance. Key strategies include modifying cell membrane properties, using appropriate exporters, and managing metabolic processes (Jarboe et al., 2013).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) have gained prominence across various scientific disciplines. Their straightforward structure and self-assembly behavior make them ideal for applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into nanometer-sized structures and their multivalent nature drive applications, particularly in the biomedical field. With the first commercial applications of BTAs emerging, their adaptable nature promises significant advancements in the near future (Cantekin et al., 2012).

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres

Carboxylic acid is a fundamental functional group present in numerous drugs. However, issues such as unforeseen toxicity and reduced metabolic stability have posed challenges. Medicinal chemists often resort to bioisosteres to address these challenges. Recent developments in carboxylic acid bioisosterism have been summarized, focusing on the changes in bioactivity, selectivity, or physicochemical properties brought about by these substitutions. This review showcases the continued interest in carboxylate bioisosteres and the innovation required to overcome obstacles in modern drug design (Horgan & O’ Sullivan, 2021).

Safety And Hazards

Benzyl 4-iodopiperidine-1-carboxylate is classified under the GHS07 hazard class . The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing (P305+P351+P338) .

properties

IUPAC Name

benzyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXUEGQXJQJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1I)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693066
Record name Benzyl 4-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-iodopiperidine-1-carboxylate

CAS RN

885275-00-3
Record name Benzyl 4-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodine (17.6 g, 69.2 mmol) was added dropwise as a solution in THF (40 mL) over 1 hour to an ice cold solution of benzyl 4-hydroxypiperidine-1-carboxylate (15.5 g, 65.9 mmol), imidazole (4.71 g, 69.2 mmol), and triphenylphosphine (18.2 g, 69.2 mmol) in THF (40 mL). This resulting red solution was stirred overnight with warming to room temperature, then cooled back to 0° C. before being quenched with 10% aqueous sodium sulfite. The resulting biphasic mixture was separated and the aqueous layer was extracted with ethyl acetate (1×). The combined extracts were dried over magnesium sulfate (MgSO4), filtered, and concentrated in vacuo to give an oil that was purified by silica gel chromatography (10% EtOAc/hexane) to give benzyl 4-iodopiperidine-1-carboxylate as a colorless oil (9.50 g, 42% yield).
Quantity
17.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Hu, N Chen, MP Bourbeau… - Journal of Medicinal …, 2014 - ACS Publications
… piperidine fragments (pyrazine 21a and pyridine 21b), our synthesis began with iodination of benzyl 4-hydroxypiperidine-1-carboxylate 17 to form benzyl 4-iodopiperidine-1-carboxylate …
Number of citations: 45 pubs.acs.org
RM Rzasa, MJ Frohn, KL Andrews, S Chmait… - Bioorganic & Medicinal …, 2014 - Elsevier
… The mixture was stirred for 15 min before benzyl 4-iodopiperidine-1-carboxylate 19 (7.13 g, 20.7 mmol) was added dropwise over 15 min as a solution in DMA (6 mL). This mixture was …
Number of citations: 21 www.sciencedirect.com
Z Lu - 2010 - dspace.mit.edu
… Benzyl 4-iodopiperidine-1-carboxylate (345 mg, 1.0 mmol) and a solution of the boron reagent prepared by hydroboration of allylbenzene with 9-BBN dimer (1.5 M solution in i-Pr20; 1.2 …
Number of citations: 2 dspace.mit.edu

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